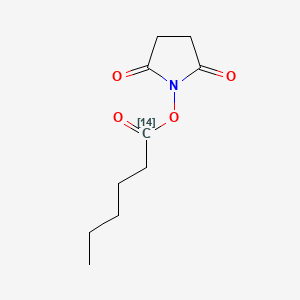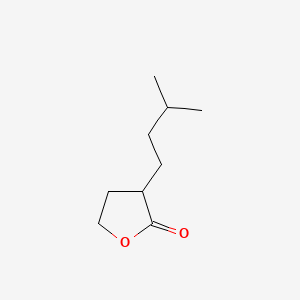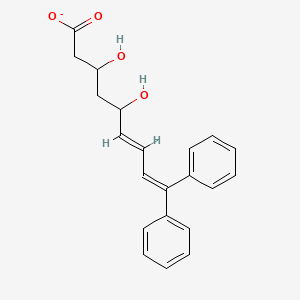
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The hydroxyl groups can be introduced through selective oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC or potassium permanganate.
Reduction: The diene system can be reduced to a saturated alkane using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acid chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of ethers or esters.
科学研究应用
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate: shares similarities with other conjugated diene compounds and hydroxylated organic molecules.
Retigabine derivatives:
3-allylseleno-6-alkylthiopyridazines: These compounds exhibit similar chemical properties and are investigated for their biological activities.
属性
分子式 |
C21H21O4- |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C21H22O4/c22-18(14-19(23)15-21(24)25)12-7-13-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,22-23H,14-15H2,(H,24,25)/p-1/b12-7+ |
InChI 键 |
SVNZFZBUGCHAET-KPKJPENVSA-M |
手性 SMILES |
C1=CC=C(C=C1)C(=C/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C(=CC=CC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


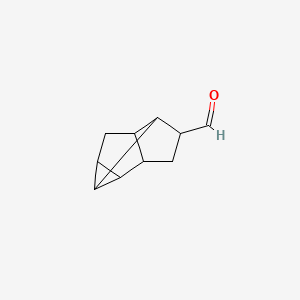
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
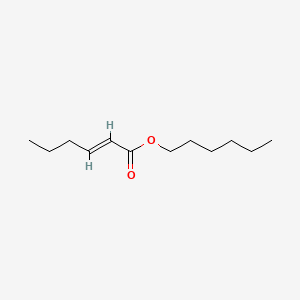
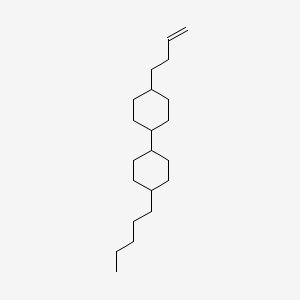
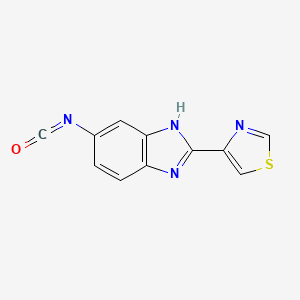
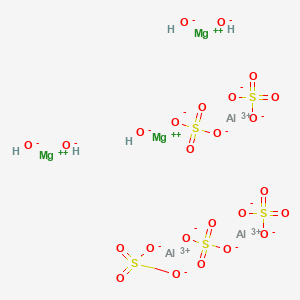

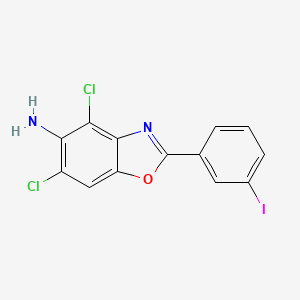
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)


![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
